2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the dihydroquinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The boronic acid derivative is then introduced using a boronic acid ester or boronic acid itself, often requiring a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling[_{{{CITATION{{{_1{7- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo 1,2-.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the boronic acid derivative to its corresponding boronic ester or boronic acid.
Reduction: : Reduction of the quinazolinone core to produce dihydroquinazolinone derivatives.
Substitution: : Substitution reactions at the boronic acid site, often involving nucleophilic attack.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate (K₂CO₃) are often used in substitution reactions.
Major Products Formed
Oxidation: : Boronic esters and boronic acids.
Reduction: : Dihydroquinazolinone derivatives.
Substitution: : Various boronic acid derivatives and their conjugates.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials. Its boronic acid functionality makes it a versatile intermediate in cross-coupling reactions, which are essential in organic synthesis.
In biology, boronic acids and their derivatives are known to interact with various biomolecules, making this compound useful in the study of enzyme inhibitors and other biological targets.
Medicine
The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a valuable candidate for synthesizing new therapeutic agents.
Industry
In the materials industry, this compound can be used in the synthesis of organic semiconductors, OLEDs (organic light-emitting diodes), and other advanced materials. Its unique structure and reactivity profile make it suitable for creating novel materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or industrial context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness
2,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the presence of the dihydroquinazolinone core and the boronic acid derivative
Properties
CAS No. |
1209498-30-5 |
---|---|
Molecular Formula |
C16H21BN2O3 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2,3-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C16H21BN2O3/c1-10-18-13-9-11(7-8-12(13)14(20)19(10)6)17-21-15(2,3)16(4,5)22-17/h7-9H,1-6H3 |
InChI Key |
ARLWAJBHEASMQO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C(=N3)C)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.